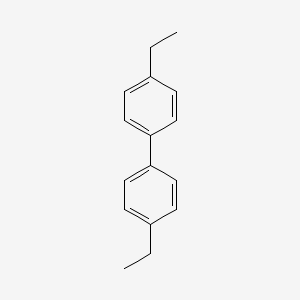

4,4'-Diethylbiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-(4-ethylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSGIWAAMHRVQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926762 | |

| Record name | 4,4'-Diethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13049-40-6, 57364-79-1 | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013049406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057364791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diethyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Diethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,4'-Diethylbiphenyl CAS number and properties

An In-depth Technical Guide to 4,4'-Dimethylbiphenyl

A Note on Nomenclature: This guide focuses on 4,4'-Dimethylbiphenyl (CAS RN: 613-33-2), as extensive and verifiable scientific data is available for this compound. The initial request for "4,4'-Diethylbiphenyl" may have been a typographical error, as literature and database searches yielded significantly more information for the dimethyl analogue. Should information on this compound be required, a separate, specific inquiry is recommended.

Introduction

4,4'-Dimethylbiphenyl, also known by synonyms such as p,p'-bitolyl and 4,4'-ditolyl, is a biphenyl derivative of significant interest in organic synthesis and materials science.[1] Its rigid, planar structure, conferred by the biphenyl core, combined with the presence of methyl groups, makes it a valuable precursor for a variety of functional molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic characterization, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-dimethylbiphenyl is fundamental for its application in synthetic chemistry and material design. These properties dictate its solubility, reactivity, and physical state under various conditions.

| Property | Value | Source(s) |

| CAS Number | 613-33-2 | [2][3] |

| Molecular Formula | C₁₄H₁₄ | [2][3] |

| Molecular Weight | 182.26 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 118-122 °C | [2][4] |

| Boiling Point | 295 °C at 760 mmHg | [2][4] |

| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, and carbon disulfide. | [1][2][5] |

| LogP | 5.09 | [4][6] |

| InChI Key | RZTDESRVPFKCBH-UHFFFAOYSA-N | [3][6] |

Synthesis of 4,4'-Dimethylbiphenyl

The synthesis of 4,4'-dimethylbiphenyl can be achieved through various coupling reactions. The choice of synthetic route often depends on factors such as desired yield, purity, and available starting materials. Modern palladium-catalyzed cross-coupling reactions are generally favored for their high efficiency and milder reaction conditions.[1]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 4,4'-dimethylbiphenyl synthesis, this reaction involves the coupling of a 4-tolylboronic acid derivative with a 4-halotoluene in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tolylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).

-

Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4,4'-dimethylbiphenyl.

Ullmann Coupling

A classical approach to biphenyl synthesis is the Ullmann coupling, which involves the copper-mediated coupling of two aryl halide molecules. While effective, this method often requires high reaction temperatures.

Experimental Protocol: Ullmann Coupling

-

Reaction Setup: In a high-temperature reaction vessel, combine 4-iodotoluene and copper powder (typically in excess).

-

Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or sand (as a heat transfer medium in a solvent-free reaction) is used.

-

Reaction Execution: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a dilute acid to dissolve the excess copper. The product is then extracted with an organic solvent, washed, dried, and purified as described for the Suzuki-Miyaura coupling.

Spectroscopic Characterization

The structural elucidation of 4,4'-dimethylbiphenyl is confirmed through various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4,4'-dimethylbiphenyl is characterized by distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a set of doublets in the range of δ 7.2-7.5 ppm, while the methyl protons give a singlet at approximately δ 2.4 ppm.[7]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with distinct signals for the methyl carbons and the different aromatic carbons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 4,4'-dimethylbiphenyl shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, as well as C=C stretching vibrations of the aromatic rings.

-

UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol shows absorption maxima characteristic of the biphenyl chromophore.

Applications in Research and Drug Development

4,4'-Dimethylbiphenyl serves as a crucial intermediate in the synthesis of a variety of high-value compounds.[9]

-

Polymer Science: It is a key precursor for the production of biphenyl-4,4'-dicarboxylic acid, a monomer used in the synthesis of high-performance polymers such as polyesters and polyamides.[2][10] These polymers often exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace.[9]

-

Liquid Crystals: The rigid biphenyl core of 4,4'-dimethylbiphenyl makes it a valuable building block for the synthesis of liquid crystalline materials used in display technologies.[9]

-

Pharmaceutical and Agrochemical Synthesis: This compound is utilized as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[9] Its structural motif is found in a number of biologically active molecules. While direct applications in drug discovery are not extensively documented, its role as a synthetic intermediate is significant.[9][11]

-

Organic Synthesis: In a broader context, 4,4'-dimethylbiphenyl is employed in various organic transformations to construct more complex molecular architectures.[9] For example, it can be used to prepare 4-(4′-methylphenyl)benzaldehyde through selective photooxygenation.[2]

Safety and Handling

Appropriate safety precautions must be observed when handling 4,4'-dimethylbiphenyl.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]

-

Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is noted to be sensitive to moisture.[1][5]

-

Incompatibilities: Incompatible with strong oxidizing agents.[2]

Conclusion

4,4'-Dimethylbiphenyl is a versatile and valuable chemical intermediate with a well-defined property profile. Its importance in the synthesis of advanced materials, pharmaceuticals, and other fine chemicals is well-established. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. 4,4'-Dimethylbiphenyl, 99% | Fisher Scientific [fishersci.ca]

- 3. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 4. 4,4'-Dimethylbiphenyl | 613-33-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 4,4’-Dimethylbiphenyl | SIELC Technologies [sielc.com]

- 7. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR spectrum [chemicalbook.com]

- 8. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 4,4'-Diethylbiphenyl: Structure, Properties, and Synthesis

Introduction

4,4'-Diethylbiphenyl is a biphenyl derivative of significant interest in the fields of materials science and organic electronics. Its molecular structure, characterized by a rigid biphenyl core with ethyl substituents at the para positions, imparts unique thermal and electronic properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular architecture. Comprising two phenyl rings linked by a single bond, with ethyl groups attached to the fourth carbon of each ring, its structure dictates its physical and chemical behavior.

Core Molecular Attributes

The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.32 g/mol | [1] |

| IUPAC Name | 4,4'-diethyl-1,1'-biphenyl | Inferred from structure |

| CAS Number | 28575-17-9 | [2] |

| MDL Number | MFCD06797093 | [1] |

| Appearance | Not specified, likely a solid at room temperature | Inferred from related compounds |

| Storage | Room temperature | [1] |

The structural arrangement of this compound can be visualized as a central biphenyl core with ethyl groups extending from opposite ends. This symmetry and the presence of the alkyl chains are crucial for its application in liquid crystals.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of symmetrical biphenyl derivatives like this compound is well-established in organic chemistry. The primary methods involve the coupling of aryl halides. Two of the most prominent and reliable methods are the Ullmann coupling and the Suzuki-Miyaura cross-coupling reaction.

Ullmann Coupling Reaction

The Ullmann reaction is a classic method for the synthesis of symmetric biaryls through the copper-catalyzed coupling of two aryl halide molecules[5][6]. For the synthesis of this compound, this would typically involve the reaction of a 4-ethylaryl halide, such as 4-ethyliodobenzene or 4-ethylbromobenzene, in the presence of a copper catalyst at elevated temperatures[7][8].

Reaction Scheme:

2-(4-ethyl-halobenzene) + Cu (catalyst) → this compound + CuX₂

The mechanism generally involves the formation of an organocopper intermediate, followed by coupling[9]. While effective for symmetrical biphenyls, traditional Ullmann conditions can be harsh[7]. Modern advancements have introduced ligands that allow the reaction to proceed under milder conditions[7].

Caption: Generalized workflow for Ullmann coupling synthesis.

Experimental Protocol: Conceptual Ullmann Synthesis of this compound

-

Reactant Preparation: In a flame-dried reaction vessel, combine 4-ethyliodobenzene (2 equivalents) and activated copper powder (2-3 equivalents).

-

Solvent Addition: Add a high-boiling point, inert solvent such as N,N-dimethylformamide (DMF) or nitrobenzene.

-

Reaction Conditions: Heat the mixture to a high temperature (typically 150-250 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for several hours.

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Filter the reaction mixture to remove the copper salts. The filtrate is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing with water and brine.

-

Isolation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling is a versatile and widely used method for the synthesis of biaryls, including unsymmetrical derivatives[10][11]. This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a base[12][13]. For this compound, this can be achieved by coupling 4-ethylphenylboronic acid with a 4-ethylaryl halide.

Reaction Scheme:

4-ethylphenylboronic acid + 4-ethyl-halobenzene + Base (in the presence of a Pd catalyst) → this compound

This method is often preferred due to its milder reaction conditions, high functional group tolerance, and generally higher yields compared to the traditional Ullmann reaction[10].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Conceptual Suzuki-Miyaura Synthesis of this compound

-

Reactant Preparation: To a reaction flask, add 4-ethylphenylboronic acid (1.1 equivalents), 4-ethylbromobenzene (1.0 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1-5 mol%), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or ethanol/water).

-

Reaction Conditions: Purge the reaction mixture with an inert gas (argon or nitrogen) and then heat to reflux (typically 80-100 °C) with stirring for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Workup and Purification: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

While specific, verified spectra for this compound are not widely published, the expected spectroscopic features can be inferred from its structure and data from related compounds. The mass spectrum for the isomer 3,4-Diethylbiphenyl shows a molecular ion peak corresponding to its molecular weight[4]. Spectroscopic data for biphenyl and its dimethyl and dimethoxy derivatives are available and can serve as a reference for interpreting the spectra of this compound[14][15].

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the biphenyl protons and signals in the aliphatic region for the ethyl group protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the biphenyl core and two signals for the carbons of the ethyl groups.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 210.32.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching in the aromatic and aliphatic regions, as well as C=C stretching bands for the aromatic rings.

Applications

The primary application of this compound lies in the field of materials science, particularly in the synthesis of liquid crystals[1].

-

Liquid Crystals: The rigid biphenyl core provides the necessary structural anisotropy for the formation of liquid crystalline phases. The ethyl substituents contribute to enhancing the thermal stability and influencing the mesomorphic properties (the temperature range over which the liquid crystal phase exists)[1]. By incorporating molecules like this compound into more complex structures, the performance of liquid crystal formulations for display technologies can be fine-tuned.

-

Organic Electronics: Due to its favorable electronic and structural characteristics, this compound is also employed in research on organic electronic materials[1].

-

Specialty Polymers: It serves as a building block in the development of specialty polymers and other advanced organic compounds that require high thermal and oxidative stability[1].

Conclusion

This compound is a valuable molecule in the realm of advanced materials. Its synthesis, achievable through robust and well-understood coupling reactions, provides access to a versatile building block. The unique combination of a rigid aromatic core and flexible alkyl chains makes it a compound of interest for the development of liquid crystals and other functional organic materials. Further research into its specific physical properties and crystal structure will undoubtedly open new avenues for its application.

References

- 1. Diethyl 4,4'-biphenyldicarboxylate | C18H18O4 | CID 261553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 1,1'-Biphenyl, 3,4-diethyl- [webbook.nist.gov]

- 4. 3,4-Diethylbiphenyl | C16H18 | CID 43551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 47230-38-6|Diethyl [1,1'-biphenyl]-4,4'-dicarboxylate|BLD Pharm [bldpharm.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann coupling-An overview - operachem [operachem.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. Diethyl 4,4'-biphenyldicarboxylate [webbook.nist.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 15. 4,4'-Dimethylbiphenyl(613-33-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 4,4'-Diethylbiphenyl

Introduction: The Significance of the 4,4'-Disubstituted Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry, materials science, and organic electronics. Its rigid, planar geometry and tunable electronic properties make it a cornerstone for the design of liquid crystals, high-performance polymers, and pharmacologically active agents.[1] The 4,4'-disubstitution pattern, in particular, allows for the extension of the molecular axis, a critical feature for the development of calamitic liquid crystals and for probing biological receptor sites. 4,4'-Diethylbiphenyl, the subject of this guide, serves as a valuable intermediate in these fields, offering a balance of lipophilicity and structural definition. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Synthesis of this compound

The construction of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. Several powerful cross-coupling and classical reactions can be employed, each with its own set of advantages and limitations. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance to other functional groups. This guide will focus on four primary and field-proven methodologies:

-

Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed cross-coupling reaction.

-

Grignard Reagent Coupling: A classic approach utilizing organomagnesium compounds.

-

Ullmann Reaction: A copper-mediated homocoupling of aryl halides.

-

Friedel-Crafts Alkylation: An electrophilic aromatic substitution to introduce the ethyl groups onto a pre-formed biphenyl core.

Suzuki-Miyaura Coupling: The Modern Workhorse

The Suzuki-Miyaura coupling is arguably the most versatile and widely employed method for the synthesis of biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] The synthesis of this compound via this method typically involves the palladium-catalyzed reaction of 4-ethylphenylboronic acid with a 4-ethylaryl halide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-ethylaryl halide (e.g., 4-ethylbromobenzene or 4-ethyliodobenzene) to form a Pd(II) species.

-

Transmetalation: The organoboron compound (4-ethylphenylboronic acid), activated by a base, transfers its aryl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the biaryl product, this compound, regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure adapted from general Suzuki-Miyaura coupling methods.[4][5]

Materials:

-

4-Ethylphenylboronic acid

-

4-Ethylbromobenzene (or 4-ethyliodobenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene

-

Ethanol

-

Water

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylphenylboronic acid (1.1 eq.), 4-ethylbromobenzene (1.0 eq.), and potassium carbonate (2.0 eq.).

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Grignard Reagent Coupling: A Classic and Cost-Effective Route

The coupling of Grignard reagents, organomagnesium halides, is a long-established method for the formation of carbon-carbon bonds. For the synthesis of symmetrical biaryls like this compound, the homocoupling of a Grignard reagent derived from a 4-ethylaryl halide is a viable, albeit sometimes lower-yielding, approach. A more common and efficient variation is the cross-coupling of the Grignard reagent with another aryl halide, often catalyzed by a transition metal.[6]

Mechanistic Considerations

The formation of the Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of 4-ethylbromobenzene. The subsequent coupling can proceed through different pathways depending on the reaction conditions. In the absence of a catalyst, homocoupling can occur through a radical mechanism or via reaction with unreacted aryl halide. Transition metal-catalyzed couplings, such as the Kumada coupling (using Ni or Pd catalysts), follow a catalytic cycle similar to the Suzuki-Miyaura reaction.[6]

Experimental Protocol: Grignard Synthesis of this compound

This protocol is adapted from the synthesis of 4,4'-dimethylbiphenyl and general Grignard reaction procedures.[7]

Materials:

-

4-Ethylbromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (crystal)

-

A suitable transition metal catalyst for cross-coupling (e.g., NiCl₂(dppp) or Pd(OAc)₂) (optional)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Dissolve 4-ethylbromobenzene (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the 4-ethylbromobenzene solution to the flask to initiate the reaction (indicated by bubbling and a color change).

-

Once the reaction starts, add the remaining 4-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C.

-

For catalyzed cross-coupling, in a separate flask, dissolve the catalyst (e.g., 1-5 mol%) in anhydrous THF under an inert atmosphere. Add 4-ethylbromobenzene (1.0 eq.).

-

Slowly add the Grignard reagent solution to the catalyst/aryl halide mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours or overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Ullmann Reaction: A Classic Homocoupling Approach

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls through the copper-mediated homocoupling of aryl halides.[8] While it often requires high temperatures and stoichiometric amounts of copper, it can be a straightforward and cost-effective method for the synthesis of this compound from 4-ethyliodobenzene or 4-ethylbromobenzene.

Mechanistic Insights

The mechanism of the Ullmann reaction is still a subject of some debate, but it is generally believed to involve the formation of an organocopper intermediate.[9] The reaction likely proceeds through a sequence of oxidative addition and reductive elimination steps on the surface of the copper metal.

Experimental Protocol: Ullmann Synthesis of this compound

This is a general procedure for the Ullmann homocoupling reaction.[10]

Materials:

-

4-Ethyliodobenzene (or 4-ethylbromobenzene)

-

Copper powder (activated)

-

Dimethylformamide (DMF) or other high-boiling solvent (optional)

-

Sand

Procedure:

-

Activate the copper powder by washing it with dilute acid, water, ethanol, and then ether, and drying it under vacuum.

-

In a round-bottom flask, thoroughly mix 4-ethyliodobenzene (1.0 eq.) and activated copper powder (2.0-3.0 eq.). Sand can be added to help with heat distribution.

-

Heat the mixture in a sand bath to a high temperature (typically 200-250 °C) for several hours. The reaction can also be performed in a high-boiling solvent like DMF.

-

Monitor the reaction by taking small aliquots and analyzing them by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable hot solvent (e.g., toluene).

-

Filter the hot solution to remove the copper and copper salts.

-

Wash the filtrate with dilute acid and water, dry the organic layer, and remove the solvent under reduced pressure.

-

Purify the crude this compound by recrystallization.

Friedel-Crafts Alkylation: A Convergent Approach

An alternative strategy for the synthesis of this compound is to start with biphenyl and introduce the two ethyl groups via a Friedel-Crafts alkylation reaction.[11] This electrophilic aromatic substitution reaction typically employs an ethyl halide (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., aluminum chloride).

Mechanistic Overview

The Friedel-Crafts alkylation proceeds through the formation of an electrophile, which is then attacked by the electron-rich aromatic ring.[7]

-

Formation of the Electrophile: The Lewis acid (e.g., AlCl₃) coordinates to the halogen of the ethyl halide, generating a more electrophilic species, which can be a carbocation or a polarized complex.

-

Electrophilic Attack: The biphenyl ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A base (e.g., AlCl₄⁻) removes a proton from the ring, restoring aromaticity and regenerating the Lewis acid catalyst.

Due to the activating nature of the first ethyl group, the second alkylation preferentially occurs on the other ring, primarily at the para position due to steric hindrance.

Experimental Protocol: Friedel-Crafts Ethylation of Biphenyl

This is a generalized protocol for Friedel-Crafts alkylation.[12]

Materials:

-

Biphenyl

-

Ethyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM) as solvent

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a gas trap, and a magnetic stir bar, dissolve biphenyl (1.0 eq.) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Carefully add anhydrous aluminum chloride (2.2 eq.) in portions.

-

Add ethyl bromide (2.2 eq.) dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

-

Purify the product mixture by distillation or column chromatography to isolate this compound.

Comparison of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | 4-Ethylphenylboronic acid, 4-Ethylaryl halide | Pd catalyst, Phosphine ligand, Base | High | Mild conditions, High functional group tolerance, Readily available starting materials | Cost of palladium catalyst and ligands |

| Grignard Coupling | 4-Ethylaryl halide, Mg | Ni or Pd catalyst (optional) | Moderate to High | Cost-effective, Readily available starting materials | Sensitive to moisture and protic functional groups, Potential for side reactions |

| Ullmann Reaction | 4-Ethylaryl halide | Copper powder | Moderate | Simple, Inexpensive | Harsh reaction conditions (high temp.), Stoichiometric copper, Limited to homocoupling |

| Friedel-Crafts Alkylation | Biphenyl, Ethyl halide | Lewis acid (e.g., AlCl₃) | Moderate | Convergent approach, Inexpensive reagents | Polyalkylation can be an issue, Carbocation rearrangements (not for ethyl), Deactivated rings are unreactive |

Purification and Characterization

Purification

The crude this compound obtained from any of the above methods can be purified by standard laboratory techniques:

-

Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for biphenyl derivatives.[8]

-

Column Chromatography: For separating mixtures, especially if isomers are present, column chromatography on silica gel using a non-polar eluent such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate) is effective.

Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the ethyl groups. The aromatic protons will appear as a set of doublets in the aromatic region (around 7.0-7.6 ppm), and the ethyl groups will show a quartet for the methylene protons and a triplet for the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically in the range of 120-145 ppm, while the aliphatic carbons of the ethyl groups will appear at higher field.[13][14]

-

-

Mass Spectrometry (MS):

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for confirming the molecular weight and purity of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound. Characteristic fragmentation patterns, such as the loss of a methyl or ethyl group, can also be observed.[15]

-

-

Physical Properties:

-

Melting Point: A sharp melting point is a good indicator of purity. The reported melting point for this compound is in the range of 80-83 °C.[16]

-

Conclusion

The synthesis of this compound can be achieved through several reliable and well-established synthetic methodologies. The Suzuki-Miyaura coupling offers the most versatility and mildest conditions, making it a preferred choice in many research and development settings. The Grignard coupling provides a cost-effective alternative, while the Ullmann reaction remains a viable, albeit more demanding, option for large-scale synthesis. The Friedel-Crafts alkylation offers a convergent approach but may require careful optimization to control selectivity. The selection of the most appropriate synthetic route will depend on the specific requirements of the project, including scale, cost, and the chemical environment of the target application. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to confidently approach the synthesis of this important biphenyl derivative.

References

- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. jeolusa.com [jeolusa.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. ocf.berkeley.edu [ocf.berkeley.edu]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. researchgate.net [researchgate.net]

- 16. This compound (CAS 13049-40-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 4,4'-Diethylbiphenyl: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Diethylbiphenyl is an organic compound belonging to the biphenyl family, which is characterized by two phenyl rings linked by a single carbon-carbon bond. In this derivative, an ethyl group is substituted at the 4 and 4' positions of the phenyl rings. While less commonly documented than its methyl analog, 4,4'-dimethylbiphenyl, this compound holds significance as a key intermediate in the synthesis of specialized materials, particularly in the field of liquid crystals and advanced polymers. Its rigid biphenyl core, combined with the presence of ethyl substituents, imparts unique thermal and mesomorphic properties that are valuable in the development of display technologies and organic electronic materials. This guide provides a comprehensive overview of the known physical and chemical properties, synthesis methodologies, and applications of this compound, drawing from the available scientific literature.

Molecular Structure and Identification

The molecular structure of this compound consists of a biphenyl core with ethyl groups attached to the para-positions of each phenyl ring.

Caption: Molecular Structure of this compound

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₆H₁₈ |

| Molecular Weight | 210.32 g/mol |

| CAS Number | 28653-59-0 |

Physical Properties

Detailed physical property data for this compound is not extensively reported in readily available literature. This is in contrast to its more common counterpart, 4,4'-dimethylbiphenyl. However, based on its structure and the properties of similar biphenyl derivatives, it is expected to be a white to off-white crystalline solid at room temperature with low solubility in water and good solubility in common organic solvents such as ethers, acetone, and benzene.

Chemical Properties and Reactivity

The chemical reactivity of this compound is largely dictated by the biphenyl core and the ethyl substituents.

-

Aromatic Core: The biphenyl ring system can undergo electrophilic aromatic substitution reactions. The directing effects of the ethyl groups will influence the position of substitution on the aromatic rings.

-

Ethyl Groups: The ethyl groups can be subject to oxidation under strong oxidizing conditions to form the corresponding carboxylic acid, biphenyl-4,4'-dicarboxylic acid, a valuable monomer for polymer synthesis.

-

Stability: The compound is expected to be stable under normal conditions. However, it is incompatible with strong oxidizing agents.

Synthesis of this compound

While specific, detailed, and widely cited synthesis protocols for this compound are scarce in the literature, general methods for the synthesis of symmetrically substituted biphenyls can be applied. A common and effective method for creating the C-C bond between the two phenyl rings is the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized Suzuki-Miyaura coupling for this compound synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling (Generalized)

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling is chosen for its high efficiency and tolerance to a wide range of functional groups, making it a robust method for synthesizing biphenyl derivatives. The palladium catalyst is essential for the catalytic cycle, and the base is required to activate the boronic acid.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of starting materials and the formation of the product. The final product can be purified by column chromatography and its identity and purity confirmed by NMR spectroscopy and mass spectrometry.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 4-ethylbromobenzene (1.0 eq) and 4-ethylphenylboronic acid (1.1 eq) in a suitable solvent system, such as a mixture of toluene and ethanol.

-

Addition of Base: Add an aqueous solution of a base, typically sodium carbonate (2 M solution, 2.0 eq).

-

Degassing: De-gas the mixture by bubbling an inert gas, such as argon or nitrogen, through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring under an inert atmosphere. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Workup: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra provide detailed information about the hydrogen and carbon environments in the molecule.

¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the ethyl group protons. The aromatic protons will appear as a set of doublets in the downfield region, while the ethyl group will show a quartet for the methylene protons and a triplet for the methyl protons in the upfield region.

¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the biphenyl core and the ethyl substituents.

Applications

The primary application of this compound lies in its use as an intermediate for the synthesis of advanced materials.

-

Liquid Crystals: The rigid biphenyl core with terminal ethyl groups makes it a valuable building block for liquid crystal materials used in display technologies.[1] The ethyl groups can influence the mesomorphic properties, such as the clearing point and the nematic range, which are critical for the performance of liquid crystal displays. The presence of these alkyl chains enhances the thermal stability of the resulting liquid crystal formulations.[1]

-

Specialty Polymers and Organic Electronics: this compound can also be employed in the development of specialty polymers and organic electronic materials where high thermal and oxidative stability are required.[1] Its favorable electronic and structural characteristics make it a subject of interest in materials research.

Safety and Toxicology

Conclusion

This compound is a specialized organic compound with a significant, albeit niche, role in the development of advanced materials. While comprehensive data on its physical and chemical properties are not as abundant as for other biphenyl derivatives, its importance as a precursor for liquid crystals and specialty polymers is evident. The synthesis of this compound can be achieved through established cross-coupling methodologies, and its structure can be unequivocally confirmed by spectroscopic techniques. As the demand for high-performance materials in electronics and other advanced technologies continues to grow, the study and application of compounds like this compound are likely to expand.

References

An In-Depth Technical Guide to the Solubility of 4,4'-Diethylbiphenyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of 4,4'-Diethylbiphenyl

This compound is a biphenyl derivative characterized by the presence of an ethyl group at the para position of each phenyl ring. Its chemical structure, with a nonpolar biphenyl core and alkyl substituents, largely dictates its solubility behavior. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering a theoretical framework, practical experimental protocols, and a discussion of its implications in research and development, particularly in the pharmaceutical sciences. Understanding the solubility of this compound is paramount for its application in organic synthesis, formulation development, and analytical chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility in different organic solvents. The key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₈ | [1] |

| Molecular Weight | 210.32 g/mol | [1] |

| CAS Number | 13049-40-6 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or white to almost white powder/crystal | [2] |

| Melting Point | 79.85 °C to 82.85 °C (353.00 K to 356.00 K) (calculated) | [3] |

| Boiling Point | 313.15 °C (586.30 ± 4.00 K) (calculated) | [3] |

| Octanol-Water Partition Coefficient (logP) | 4.478 (calculated) | [3] |

| Water Solubility (log₁₀WS) | -5.68 (calculated) | [3] |

The high calculated logP value indicates a strong hydrophobic (lipophilic) character, suggesting poor solubility in water and a preference for nonpolar organic solvents.[3] The molecule lacks hydrogen bond donating capabilities and possesses only weak hydrogen bond accepting potential through the π-electrons of the aromatic rings. Therefore, its dissolution is primarily governed by van der Waals forces and dipole-dipole interactions.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a non-ionizable organic compound like this compound. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

-

Nonpolar Solvents: Due to its predominantly nonpolar structure, this compound is expected to exhibit high solubility in nonpolar solvents such as hexane, toluene, and other hydrocarbons. The dispersion forces (London forces) between the biphenyl core and the solvent molecules are the primary drivers of dissolution in these systems.

-

Polar Aprotic Solvents: In polar aprotic solvents like acetone or ethyl acetate, this compound is likely to have moderate to good solubility. While these solvents have a significant dipole moment, the absence of strong hydrogen bonding allows for favorable dipole-induced dipole interactions with the aromatic rings of the solute.

-

Polar Protic Solvents: The solubility of this compound is expected to be lower in polar protic solvents such as ethanol and methanol. The strong hydrogen bonding network of these solvents must be disrupted to accommodate the nonpolar solute, which is an energetically unfavorable process.

Qualitative Solubility Profile of this compound

| Solvent | Polarity | Expected Qualitative Solubility |

| Hexane | Nonpolar | High |

| Toluene | Nonpolar | High |

| Acetone | Polar Aprotic | Moderate to High |

| Ethyl Acetate | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Very Low / Insoluble |

It is important to note that temperature will significantly influence solubility. For most solid organic compounds, solubility increases with increasing temperature.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable quantitative solubility data, a well-designed experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (>98.0% purity)[5]

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow:

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature until the excess solid has settled. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved microcrystals.

-

Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Data Analysis: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL or mol/L.

Causality in Experimental Design and Self-Validation

-

Why excess solute? The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium of a saturated solution has been achieved.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and thermodynamically relevant data.

-

Why filtration? Failure to remove all undissolved solid will lead to an overestimation of the solubility.

-

Why a calibration curve? A calibration curve, prepared using solutions of known concentrations, is essential for the accurate quantification of the solute in the experimental samples.

Applications and Implications in Drug Development

The solubility of biphenyl derivatives is of significant interest in drug discovery and development. Many active pharmaceutical ingredients (APIs) contain biphenyl scaffolds. A thorough understanding of the solubility of lead compounds and intermediates like this compound is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification (e.g., crystallization).

-

Formulation Development: Designing effective drug delivery systems, where solubility in various excipients and solvent systems is a key parameter.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo testing. Poor solubility can be a major hurdle in obtaining reliable biological data.

Conclusion

This compound is a hydrophobic molecule with expected high solubility in nonpolar organic solvents and lower solubility in polar protic solvents. While comprehensive experimental data is currently sparse in publicly available literature, this guide provides a robust theoretical and practical framework for its determination. The provided experimental protocol, based on the isothermal shake-flask method, offers a reliable means of generating the quantitative data necessary for informed decision-making in research, development, and manufacturing processes involving this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Diethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4'-Diethylbiphenyl (CAS No. 13049-40-6), with a primary focus on its melting and boiling points. As a member of the biphenyl family, this compound and its derivatives are of significant interest in medicinal chemistry, materials science, and organic synthesis. This document delves into the experimental determination of these thermal properties, the influence of molecular structure on its physical state, and the practical implications for its synthesis, purification, and application in research and development. Detailed, field-proven protocols for property determination and a discussion of common synthetic routes are provided to ensure both theoretical understanding and practical applicability for scientists and professionals in the field.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and the potential for tailored three-dimensional conformations through substitution. The introduction of alkyl groups, such as the ethyl moieties in this compound, significantly influences the compound's lipophilicity, metabolic stability, and intermolecular interactions. A thorough understanding of the fundamental physicochemical properties of substituted biphenyls is paramount for their effective utilization in drug design, liquid crystal development, and as intermediates in complex organic syntheses. This guide will focus specifically on this compound, providing a detailed analysis of its melting and boiling points, critical parameters that dictate its handling, purification, and reaction conditions.

Physicochemical Properties of this compound

This compound is a symmetrically substituted aromatic hydrocarbon. At standard conditions, it exists as a white to almost white crystalline powder[1]. The introduction of the ethyl groups at the para positions of the biphenyl core has a predictable effect on its physical properties compared to the parent biphenyl molecule, generally increasing the molecular weight and altering the crystal packing and intermolecular forces.

Melting and Boiling Points: A Comprehensive Data Summary

The melting and boiling points are critical identifiers of a pure compound and provide insight into the strength of its intermolecular forces. For this compound, the experimentally determined values are well-defined.

| Property | Value | Physical State at STP | CAS Number | Molecular Formula | Molecular Weight |

| Melting Point | 82 °C[2][3] | Solid | 13049-40-6[1][2][3][4][5] | C₁₆H₁₈[1][5] | 210.32 g/mol [5] |

| Boiling Point | 315 °C[2] | Liquid (at boiling point) | 13049-40-6[1][2][3][4][5] | C₁₆H₁₈[1][5] | 210.32 g/mol [5] |

The melting point of 82 °C indicates that strong intermolecular forces, likely a combination of van der Waals forces and pi-stacking interactions between the aromatic rings, are present in the crystal lattice. The relatively high boiling point of 315 °C is indicative of the compound's low volatility and the significant energy required to overcome intermolecular attractions in the liquid state[1].

Experimental Determination of Thermal Properties

The accurate determination of melting and boiling points is fundamental to the characterization of a synthesized or procured compound. The following protocols represent standard, reliable methods for obtaining these values in a laboratory setting.

Protocol for Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. A sharp melting range (≤ 1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Microscale Method)

For determining the boiling point of small quantities of a liquid, the microscale method is highly efficient.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample. The test tube is then attached to a thermometer.

-

Heating: The assembly is heated in a suitable bath (e.g., silicone oil).

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the atmospheric pressure.

Synthesis and Purification: Considerations for Accurate Property Measurement

The purity of a compound is a critical factor influencing its melting and boiling points. Impurities typically depress the melting point and broaden the melting range. Therefore, reliable synthesis and purification methods are essential.

Synthetic Approach: Suzuki Coupling

While various methods exist for the synthesis of symmetrical biphenyls, the Suzuki coupling is a modern and highly effective approach. The following is a representative procedure adapted for the synthesis of this compound.

Reaction Scheme:

4-Ethylphenylboronic acid + 4-Bromoethylbenzene --(Pd catalyst, Base)--> this compound

Protocol:

-

Reaction Setup: In a round-bottom flask, 4-ethylphenylboronic acid (1.2 equivalents) and 4-bromoethylbenzene (1.0 equivalent) are dissolved in a suitable solvent system (e.g., toluene and water).

-

Catalyst and Base Addition: A palladium catalyst, such as Pd(PPh₃)₄ (0.02 equivalents), and a base, such as sodium carbonate (2.0 equivalents), are added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

Caption: Suzuki Coupling Synthesis Workflow.

Purification: Ensuring High Purity for Accurate Measurements

The crude product obtained from synthesis will likely contain residual starting materials, catalyst, and byproducts. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

Protocol for Recrystallization:

-

Solvent Selection: A suitable solvent or solvent pair is chosen in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).

-

Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Hot Filtration: The hot solution is filtered to remove any insoluble impurities or activated charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Conclusion

The melting point of 82 °C and the boiling point of 315 °C are key physicochemical parameters for this compound, providing essential information for its identification, purification, and application. This guide has detailed the experimental procedures for the accurate determination of these properties and has provided a robust synthetic and purification strategy to ensure the integrity of these measurements. For researchers and professionals in drug development and materials science, a solid understanding of these foundational properties is critical for the successful application of this and related biphenyl derivatives in their respective fields.

References

Spectroscopic data for 4,4'-Diethylbiphenyl (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4'-diethylbiphenyl, a key organic compound with applications in materials science and as a precursor in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not just presenting the data, but on the rationale behind the spectral features and the experimental methodologies for their acquisition.

Introduction to this compound and its Spectroscopic Characterization

This compound is a symmetrical aromatic hydrocarbon. Its molecular structure, consisting of two ethyl-substituted phenyl rings linked by a single bond, dictates its chemical and physical properties. Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each technique provides a unique piece of the structural puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies functional groups and bond vibrations, and MS reveals the molecular weight and fragmentation patterns. Understanding these spectroscopic signatures is crucial for quality control, reaction monitoring, and structural verification in any research or development setting.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its symmetric nature and the connectivity of its atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the free rotation around the biphenyl single bond and the symmetry of the para-substitution, chemically equivalent protons give rise to the same signal.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.50 | Doublet | 4H | Aromatic Protons (ortho to ethyl) |

| ~7.25 | Doublet | 4H | Aromatic Protons (meta to ethyl) |

| ~2.70 | Quartet | 4H | Methylene Protons (-CH₂) |

| ~1.25 | Triplet | 6H | Methyl Protons (-CH₃) |

Data sourced from a public spectral database. [1]

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (δ 7.0-8.0 ppm): The presence of two doublets in the aromatic region is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the ethyl group are in a slightly different chemical environment than the meta protons, leading to two distinct signals. The coupling between these adjacent protons results in the doublet multiplicity. Aromatic protons typically resonate in this downfield region due to the deshielding effect of the ring current.[2]

-

Aliphatic Region (δ 1.0-3.0 ppm): The ethyl groups give rise to a classic quartet and triplet pattern. The methylene (-CH₂) protons are adjacent to a methyl (-CH₃) group, and thus their signal is split into a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons are adjacent to a methylene group, resulting in a triplet signal (n+1 = 2+1 = 3). The chemical shift of the methylene protons (~2.70 ppm) is further downfield than the methyl protons (~1.25 ppm) due to their direct attachment to the deshielding aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further confirms the symmetry of this compound. Due to the molecule's C₂ symmetry, only six distinct carbon signals are expected.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary Aromatic Carbon (C-4, attached to ethyl) |

| ~138 | Quaternary Aromatic Carbon (C-1, ipso-carbon) |

| ~128 | Aromatic CH (C-2, C-6) |

| ~127 | Aromatic CH (C-3, C-5) |

| ~28 | Methylene Carbon (-CH₂) |

| ~15 | Methyl Carbon (-CH₃) |

Data interpretation based on typical chemical shifts for substituted biphenyls.

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (δ 120-150 ppm): Four signals are observed in the aromatic region, corresponding to the four chemically non-equivalent carbon atoms of the substituted phenyl ring. The two quaternary carbons (those without attached protons) are typically found at lower field (higher ppm) than the protonated aromatic carbons. The carbon attached to the ethyl group (C-4) is the most downfield due to the alkyl substitution effect. The ipso-carbon (C-1), involved in the biphenyl linkage, also appears as a distinct quaternary signal. The two protonated aromatic carbons give rise to the remaining two signals in this region. Aromatic carbons absorb in the 110–150 ppm range.[2]

-

Aliphatic Region (δ 10-30 ppm): The two aliphatic carbons of the ethyl group are clearly distinguished. The methylene carbon (~28 ppm) is more deshielded than the terminal methyl carbon (~15 ppm) due to its proximity to the aromatic ring.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is necessary to provide a lock signal for the spectrometer and to avoid large solvent peaks in the ¹H spectrum.

-

Transfer the solution to a clean, unscratched 5 mm NMR tube using a Pasteur pipette.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2970-2850 | Strong | Aliphatic C-H Stretch (from ethyl groups) |

| ~1610, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1465 | Medium | CH₂ Bending (Scissoring) |

| ~1380 | Medium | CH₃ Symmetric Bending |

| ~820 | Strong | Para-disubstituted Aromatic C-H Out-of-Plane Bending |

Predictions based on the IR spectrum of 4,4'-dimethylbiphenyl and known IR correlation data. [3]

Interpretation of the Predicted IR Spectrum:

-

C-H Stretching Region (3100-2850 cm⁻¹): The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic rings. The strong absorptions below 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds in the methylene and methyl groups of the ethyl substituents.

-

Aromatic C=C Stretching (1610-1450 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. Multiple bands are typically observed for aromatic compounds in this region.

-

Aliphatic C-H Bending (1465-1380 cm⁻¹): The bending vibrations of the C-H bonds in the ethyl groups are expected in this region. A band around 1465 cm⁻¹ would correspond to the scissoring motion of the CH₂ group, while a band near 1380 cm⁻¹ would be indicative of the symmetric "umbrella" bending of the CH₃ group.

-

Out-of-Plane Bending (below 900 cm⁻¹): A strong absorption around 820 cm⁻¹ is a highly diagnostic feature for 1,4-disubstitution (para) on a benzene ring. This band arises from the out-of-plane bending of the two adjacent C-H bonds on each ring.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, several methods can be employed to obtain an IR spectrum. The Attenuated Total Reflectance (ATR) and KBr pellet methods are common.

Protocol: Acquiring an FT-IR Spectrum using the ATR Method

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Cleanup:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

-